
An In-depth Technical Guide to (1R)-1-
Phenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1R)-1-phenylethanamine

Cat. No.: B022558 Get Quote

(1R)-1-Phenylethanamine, a chiral amine of significant interest in organic synthesis and drug

development, serves as a crucial building block and resolving agent. This guide provides a

comprehensive overview of its structure, properties, and key experimental methodologies for its

resolution, tailored for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and IUPAC Nomenclature
(1R)-1-Phenylethanamine is the (R)-enantiomer of 1-phenylethanamine.[1][2][3] Its structure

consists of a phenyl group and an amino group attached to the same chiral carbon atom of an

ethyl chain.[4]

IUPAC Name: (1R)-1-phenylethan-1-amine[1][3][5][6][7]

Synonyms: (R)-(+)-1-Phenylethylamine, (R)-(+)-α-Methylbenzylamine, D-α-

Methylbenzylamine[1][5]

Molecular Formula: C₈H₁₁N[5][7][8][9]

CAS Number: 3886-69-9[1][5][8][9]

The chiral center at the first carbon of the ethyl chain gives rise to two enantiomers: (1R)-1-
phenylethanamine and (1S)-1-phenylethanamine.[1][2]
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Physicochemical Properties
The quantitative physicochemical properties of (1R)-1-phenylethanamine are summarized in

the table below, providing a comparative overview of its key characteristics.

Property Value

Molecular Weight 121.18 g/mol [1][5][7][9]

Appearance Colorless to light yellow liquid[4][5]

Melting Point -10 °C[4][5][9]

Boiling Point 187-189 °C[5]

Density 0.952 g/mL at 20 °C[5]

Refractive Index n20/D 1.526 (lit.)[5]

Specific Rotation (α) +40° (neat)[5][8]

Water Solubility 40 g/L (20 °C)[4][5][8]

Flash Point 175 °F (79.4 °C)[5][8]

Vapor Pressure 0.5 mm Hg (20 °C)[4][5][8]

Experimental Protocols: Chiral Resolution
The separation of racemic 1-phenylethanamine is a common and critical procedure to obtain

the enantiomerically pure (1R)-1-phenylethanamine. A widely used method involves the

formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by

fractional crystallization.

Protocol: Resolution of (R,S)-1-Phenylethylamine using (2R,3R)-Tartaric Acid

This protocol is adapted from established methods for the resolution of chiral amines.[10]

Materials:

Racemic (R,S)-1-phenylethylamine
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(2R,3R)-Tartaric acid

Methanol

50% aqueous Sodium Hydroxide (NaOH)

Diethyl ether

Anhydrous Sodium Sulfate (Na₂SO₄)

pH paper

Separatory funnel, beakers, flasks, and standard laboratory glassware

Procedure:

Diastereomeric Salt Formation:

Dissolve an equivalent amount of (2R,3R)-tartaric acid in hot methanol.

To this solution, add a hot methanolic solution of racemic (R,S)-1-phenylethylamine.

Allow the mixture to cool slowly to room temperature. The less soluble (S)-amine-(R,R)-

tartrate complex will preferentially crystallize out of the solution.[10]

Isolation of the (R)-Enriched Filtrate:

Filter the crystalline (S)-amine-(R,R)-tartrate complex. The filtrate will be enriched with the

more soluble (R)-amine-(R,R)-tartrate diastereomer.

Liberation of (1R)-1-Phenylethanamine:

Take the filtrate from the previous step and remove the methanol using a rotary

evaporator.

Dissolve the resulting residue in approximately 50 mL of water.

Add approximately 4.5 mL of 50% aqueous NaOH solution to the aqueous solution.

Ensure the solution is basic by testing with pH paper.[10] This step neutralizes the tartaric
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acid and liberates the free amine.

Extraction:

Transfer the basic aqueous solution to a separatory funnel.

Add 30 mL of diethyl ether and mix the two layers thoroughly.

Separate the layers and collect the ether layer.

Repeat the extraction of the aqueous layer with a second 30 mL portion of diethyl ether.

[10]

Combine the two ether extracts.

Drying and Solvent Removal:

Dry the combined ether extracts over anhydrous Na₂SO₄ for a few minutes.[10]

Decant the dried ether solution into a round-bottom flask.

Remove the diethyl ether using a rotary evaporator to yield the (1R)-1-phenylethanamine
as an oily residue.[10]

Purity Analysis:

The enantiomeric purity of the obtained (1R)-1-phenylethanamine can be determined by

measuring its optical rotation using a polarimeter.[10]

Visualized Workflow and Pathways
Logical Workflow for Chiral Resolution

The following diagram illustrates the logical workflow for the classical resolution of racemic 1-

phenylethanamine into its constituent enantiomers.
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Racemic (R,S)-1-Phenylethylamine

Mixture of Diastereomeric Salts
((R)-Amine-(R,R)-Tartrate & (S)-Amine-(R,R)-Tartrate)

Chiral Resolving Agent
((2R,3R)-Tartaric Acid)

Fractional Crystallization

Less Soluble Diastereomer
((S)-Amine-(R,R)-Tartrate)

Precipitate

More Soluble Diastereomer
((R)-Amine-(R,R)-Tartrate)

Filtrate

Basification (NaOH) Basification (NaOH)

(1S)-1-Phenylethanamine (1R)-1-Phenylethanamine

Click to download full resolution via product page

Caption: Workflow for the chiral resolution of 1-phenylethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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